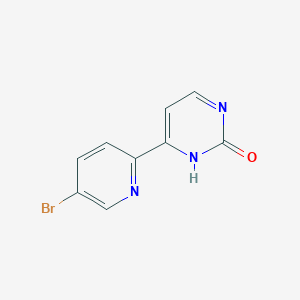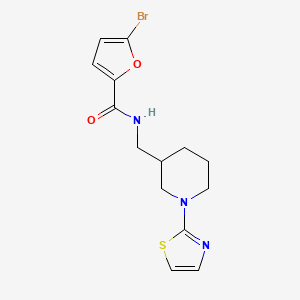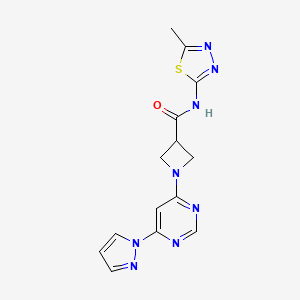
2-Iodo-4-methylbenzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-4-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6FIO2S It is a sulfonyl fluoride derivative, characterized by the presence of an iodine atom at the second position and a methyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-iodo-4-methylbenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 2-Iodo-4-methylbenzenesulfonyl fluoride, often employs a one-pot synthesis approach. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents under mild conditions . This approach is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Iodo-4-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through reactions with alcohols.
Iodinated Derivatives: Formed through oxidation or reduction reactions involving the iodine atom.
科学的研究の応用
2-Iodo-4-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonyl-containing compounds and as a precursor for further functionalization.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Iodo-4-methylbenzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. In biological systems, it can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
2-Iodo-4-methylbenzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-Methylbenzenesulfonyl fluoride: Lacks the iodine atom, affecting its reactivity and applications.
2-Iodo-4-methylbenzenesulfonamide: Contains an amide group instead of fluoride, altering its chemical properties and biological activity.
Uniqueness
2-Iodo-4-methylbenzenesulfonyl fluoride is unique due to the presence of both iodine and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form covalent bonds with biological targets makes it a valuable compound in research and industry.
特性
IUPAC Name |
2-iodo-4-methylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQAURXCZJALAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)
![{1-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)METHYL]-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL}(4-METHYL-1-PIPERIDINYL)METHANONE](/img/structure/B2713023.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2713024.png)


![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)
![7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)

